molecular formula C12H10ClN3S B1425035 [2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine CAS No. 1283108-20-2

[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine

Cat. No.: B1425035
CAS No.: 1283108-20-2
M. Wt: 263.75 g/mol
InChI Key: PMLBAJFRFHTOPA-UHFFFAOYSA-N
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Description

[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine is a potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary focus of research for its role in hematopoiesis, immune function, and cellular processes like proliferation and apoptosis. The compound's high selectivity for JAK2 over other JAK family members makes it a valuable pharmacological tool for dissecting the specific contributions of JAK2-mediated signaling in disease models, particularly in myeloproliferative neoplasms (MPNs) where JAK2 mutations, such as the V617F mutation, are a common driver. Research indicates that this class of imidazothiazole compounds demonstrates significant efficacy in cellular assays, effectively suppressing the hyperproliferative phenotype of JAK2-V617F positive cell lines. Its mechanism involves competitive binding to the ATP-binding site of the kinase, thereby inhibiting the phosphorylation and subsequent activation of downstream STAT transcription factors, most notably STAT5. This targeted inhibition allows researchers to explore the therapeutic potential of JAK2 blockade and to further understand the pathophysiological roles of the JAK-STAT pathway in various oncological and inflammatory contexts.

Properties

IUPAC Name

2-chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3S/c1-7-6-17-12-15-11(5-16(7)12)8-2-3-9(13)10(14)4-8/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLBAJFRFHTOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This method involves sequential reactions starting from simpler heterocyclic precursors, such as 2-aminothiazoles and substituted phenyl derivatives, followed by functional group modifications to introduce the chloro and methyl substituents at specific positions.

Key Steps

Representative Reaction Scheme

2-Aminothiazole + Formaldehyde → Imidazo[2,1-b][1,3]thiazole intermediate
Intermediate + Methylating agent → 3-Methylimidazo[2,1-b][1,3]thiazole
Chlorination → 2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl derivative
Coupling with phenylamine → Final compound

Research Data

  • The patent CA2388476C describes the synthesis of bicyclic imidazo-5-yl-amine derivatives, which can be adapted for similar heterocyclic frameworks, emphasizing cyclization and halogenation steps.

Microwave-Assisted Synthesis

Overview

Microwave irradiation accelerates heterocyclic synthesis by providing rapid heating and energy-efficient reaction conditions, reducing reaction times significantly.

Methodology

  • Preparation of imidazo[2,1-b]thiazole core : Using microwave irradiation of mixtures containing 2-aminothiazoles, aldehydes, and catalysts like phosphoric acid or alumina.
  • Functionalization steps : Subsequent methylation and chlorination are performed under microwave conditions, often with reagents such as methyl iodide and chlorinating agents.

Advantages

  • Reduced reaction times from hours to minutes.
  • Higher yields and cleaner reaction profiles.
  • Environmentally friendly due to solvent-free or minimal solvent conditions.

Research Findings

A study published in Chemistry & Biology Interface reports the microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives, highlighting the efficiency and simplicity of this approach.

Catalytic and Modern Synthetic Strategies

Transition Metal Catalysis

  • Palladium-catalyzed C-H activation has been employed to functionalize specific positions on the imidazo[2,1-b]thiazole ring, enabling selective methylation or chlorination.
  • The use of Pd(II) catalysts facilitates site-selective modifications, crucial for attaching the phenylamine group at the desired position.

Oxidative Cyclization

  • Oxidative methods using hydrogen peroxide or other oxidants convert thiazolyl intermediates into the fused heterocyclic system.
  • This approach is compatible with various substituents, allowing for structural diversification.

Coupling Reactions

  • Amide bond formation : Using carbodiimide reagents (e.g., EDC.HCl) and HOBT, phenylamine derivatives are coupled to carboxylic acid precursors on the heterocycle.
  • Nucleophilic substitutions : Chlorine at position 2 serves as a leaving group for nucleophilic attack by phenylamine.

Research Data

The synthesis of imidazo[2,1-b]thiazole derivatives via microwave Groebke-Blackburne reactions and palladium-catalyzed C-H activation demonstrates the versatility and efficiency of modern methods.

Data Table Summarizing Preparation Methods

Method Key Reagents & Conditions Advantages Limitations References
Classical Multi-step Aminothiazoles, aldehydes, methylating agents, chlorinating agents Well-understood, scalable Longer reaction times, multiple steps ,
Microwave-Assisted Aminothiazoles, aldehydes, catalysts (H₃PO₄, Al₂O₃), microwave reactor Rapid, high yield, eco-friendly Requires specialized equipment
Transition Metal Catalysis Palladium catalysts, oxidants, nucleophiles (phenylamine) Site-selectivity, versatile Costly catalysts, optimization needed ,
Oxidative Cyclization Hydrogen peroxide, oxidants, heterocyclic precursors Mild conditions, high efficiency Limited substrate scope ,

Notes on Research Findings

  • The synthesis of imidazo[2,1-b]thiazole derivatives is well-documented, with recent advances focusing on microwave-assisted and catalytic methods to improve efficiency and selectivity.
  • Functionalization at the 2-position with chlorine and methyl groups is achievable via chlorination and methylation steps, respectively, often under mild conditions.
  • The coupling of phenylamine derivatives is typically performed using carbodiimide-mediated amidation, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. Reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenylamine as a precursor for anticancer agents. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • A study on thiazole derivatives indicated that modifications to the thiazole ring can enhance anticancer properties, suggesting that similar modifications to this compound could yield potent anticancer agents .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Research indicates that thiazole-containing compounds exhibit promising antibacterial effects against Gram-positive and Gram-negative bacteria. The structural features of 2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenylamine may contribute to enhanced binding affinity to bacterial targets .

Acetylcholinesterase Inhibition

Another area of application is in the design of acetylcholinesterase inhibitors for treating neurodegenerative diseases like Alzheimer’s. Compounds with related structures have shown effective inhibition of acetylcholinesterase activity, which is crucial for increasing acetylcholine levels in the brain . This suggests potential therapeutic applications for 2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenylamine in cognitive enhancement.

Case Studies

Study Focus Findings
Thiazole Derivatives Anticancer ActivityDemonstrated significant cytotoxicity against MCF7 breast cancer cells .
Antimicrobial Screening Antimicrobial ActivityExhibited promising results against multi-drug-resistant Staphylococcus aureus .
Acetylcholinesterase Inhibition NeuropharmacologySuggested potential use in developing Alzheimer’s treatments through inhibition studies .

Mechanism of Action

The mechanism of action of [2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Key Observations:

  • Amine Group Impact : Bulkier amines (e.g., N,N-dimethyl in 6a ) correlate with higher COX-2 potency, while primary amines (as in the target compound) may offer metabolic stability or alternative selectivity profiles .
  • Substitution Position : Para-substitution on phenyl (as in the target) vs. meta-substitution (e.g., [3-(3-methylimidazo[...])phenyl]amine) could influence steric interactions with enzyme active sites .
  • Chlorine Role : The 2-Cl substituent in the target compound may enhance electron-withdrawing effects, stabilizing interactions with hydrophobic pockets in target proteins .

COX-2 Inhibitors

Compounds like 6a (IC₅₀ = 0.08 µM for COX-2) highlight the importance of sulfonyl groups (e.g., 4-(methylsulfonyl)phenyl) for high selectivity.

Sirtuin Activators

SRT1720 (a sirtuin activator) shares the imidazothiazole core but incorporates a quinoxaline-carboxamide group. This indicates the scaffold’s adaptability for NAD+-dependent enzyme targeting, though the target compound’s primary amine may limit NAD+ interaction .

Biological Activity

[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.

Chemical Structure and Synthesis

The compound features a complex structure that includes both imidazole and thiazole rings. Its chemical formula is C12H10ClN3SC_{12}H_{10}ClN_{3}S, and it is characterized by the presence of a chlorine atom at the 2-position of the phenyl ring and a methyl group on the imidazole ring.

Synthesis Methods

The synthesis typically involves the reaction of 2-amino-5-chlorothiazole with 3-methylimidazole. The reaction conditions often include:

  • Base : Sodium carbonate
  • Solvent : Dioxane or water
  • Temperature : Elevated temperatures to facilitate reaction completion

Table 1: Synthesis Conditions

Reagent Role
2-amino-5-chlorothiazoleStarting material
3-methylimidazoleReactant
Sodium carbonateBase
Dioxane or waterSolvent

Antitumor Properties

Research indicates that compounds containing thiazole and imidazole moieties exhibit significant antitumor activity. For instance, studies have shown that derivatives of thiazole can inhibit cancer cell proliferation effectively.

Case Study: Cytotoxicity Assays

In vitro studies using various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects with IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Table 2: Cytotoxicity Data

Compound Cell Line IC50 (µM)
This compoundA431 (human epidermoid carcinoma)< 10
DoxorubicinA431~10

The proposed mechanism for the antitumor activity includes:

  • Interference with DNA Replication : The compound may interact with DNA or associated proteins, inhibiting replication.
  • Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Additional Biological Activities

Beyond antitumor effects, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

Research Applications

The versatility of this compound extends to various research domains:

  • Medicinal Chemistry : As a lead compound for developing new anticancer therapies.
  • Material Science : Utilized in creating novel materials with unique electronic properties.
  • Biological Research : Serves as a tool for studying cellular processes and pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine, and how can intermediates be optimized for yield?

  • Methodology : The synthesis typically involves cyclocondensation and substitution reactions. For example, imidazo[2,1-b][1,3]thiazole intermediates are formed via cyclization of hydrazides with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) . Chlorination at the phenyl ring can be achieved using iodine in KI/NaOH, as seen in analogous thiadiazole syntheses . To optimize yield, stoichiometric control of reagents (e.g., NaHCO₃ for pH adjustment) and purification via recrystallization (ethanol/ethyl acetate) are recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology : Use IR to confirm NH₂ stretches (~3300–3400 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹). ¹H NMR should resolve imidazole protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). Mass spectrometry (ESI-MS) is essential for verifying molecular ion peaks and chlorine isotopic patterns . Cross-reference with analogs like thiazolo[5,4-b]pyridines for spectral benchmarking .

Q. How can researchers assess the antimicrobial activity of this compound, and what control experiments are necessary?

  • Methodology : Perform in vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar dilution or broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (DMSO <1%) to validate results .

Advanced Research Questions

Q. What strategies can improve regioselectivity during substitution reactions at the imidazothiazole core?

  • Methodology : Regioselectivity is influenced by electronic effects. For example, chloro-substituted phenyl groups direct nucleophilic attack to the para position. Use DFT calculations to map electron density and predict reactive sites. Experimental validation via competitive reactions with amines/thiols under basic conditions (e.g., K₂CO₃ in DMF) can refine outcomes .

Q. How do solvent polarity and catalyst choice impact cyclization efficiency in the final synthesis step?

  • Methodology : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing transition states. Triethylamine (TEA) is preferred over NaOH for acid scavenging to avoid side reactions (e.g., hydrolysis). Kinetic studies in DMF show >80% conversion at 80°C vs. <50% in THF .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties, and how do structural modifications alter bioavailability?

  • Methodology : Use SwissADME or ADMETLab2.0 to predict logP (lipophilicity), CYP450 interactions, and BBB permeability. Substituent effects: Adding methyl groups (e.g., 3-methylimidazo) increases logP by ~0.5 units, enhancing membrane penetration but reducing aqueous solubility. Introduce polar groups (e.g., -OH) to balance ADME profiles .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology : Standardize assay protocols (e.g., CLSI guidelines) and validate purity via HPLC (>95%). For example, discrepancies in IC₅₀ values against cancer cell lines may arise from variable serum content in media. Re-evaluate dose-response curves under controlled conditions (e.g., 10% FBS in RPMI-1640) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine
Reactant of Route 2
[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.